3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea
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Overview
Description
3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways due to its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea likely involves multiple steps, including the formation of the urea linkage and the incorporation of the piperidine and phenyl groups. Typical synthetic routes might include:
Step 1: Formation of the piperidine ring.
Step 2: Introduction of the phenyl group.
Step 3: Formation of the urea linkage through reaction with isocyanates or carbamates.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the hydroxy group to a ketone.
Reduction: Reduction of the urea linkage to form amines.
Substitution: Nucleophilic substitution reactions at the phenyl or piperidine rings.
Common Reagents and Conditions
- **Reducing
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Properties
CAS No. |
70166-88-0 |
---|---|
Molecular Formula |
C22H27N3O3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamoyl]-2-(4-hydroxy-4-phenylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C22H27N3O3/c1-16-7-6-8-17(2)20(16)24-21(27)23-19(26)15-25-13-11-22(28,12-14-25)18-9-4-3-5-10-18/h3-10,28H,11-15H2,1-2H3,(H2,23,24,26,27) |
InChI Key |
FPUULYOEOBQOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=O)CN2CCC(CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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